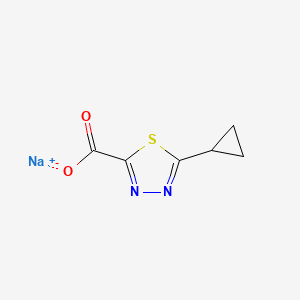
N-(4-nitrobenzoyl)-N'-(4-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea: is an organic compound that belongs to the class of thioureas It is characterized by the presence of two nitrobenzoyl groups attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea typically involves the reaction of 4-nitrobenzoyl chloride with 4-nitrophenylthiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Reduction: N-(4-aminobenzoyl)-N’-(4-aminophenyl)thiourea.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The presence of nitro groups and the thiourea backbone can interact with biological targets, leading to therapeutic effects.
Materials Science: This compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiourea moiety can also form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
- N-(4-nitrobenzoyl)-N’-(4-chlorophenyl)thiourea
- N-(4-nitrobenzoyl)-N’-(4-methylphenyl)thiourea
- N-(4-nitrobenzoyl)-N’-(4-methoxyphenyl)thiourea
Comparison: N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea is unique due to the presence of two nitro groups, which enhance its reactivity and potential biological activity. Compared to similar compounds with different substituents (e.g., chloro, methyl, methoxy), the nitro groups provide distinct electronic and steric effects, influencing the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
4-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c19-13(9-1-5-11(6-2-9)17(20)21)16-14(24)15-10-3-7-12(8-4-10)18(22)23/h1-8H,(H2,15,16,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZOTQJIUPWICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2768483.png)
![4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2768486.png)
![4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B2768487.png)

![(4-chlorophenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2768490.png)

![4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid](/img/structure/B2768493.png)

![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2768495.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2768496.png)


